(2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxy-2H-chromen-2-imine
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Overview
Description
(2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxy-2H-chromen-2-imine is a synthetic organic compound that belongs to the class of chromenylidene anilines This compound is characterized by the presence of a fluorine atom, a methoxy group, and a phenylsulfonyl group attached to a chromenylidene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxy-2H-chromen-2-imine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenylidene core, followed by the introduction of the fluorine, methoxy, and phenylsulfonyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxy-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxy-2H-chromen-2-imine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is explored for use in the development of advanced materials with unique optical and electronic properties.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting the enzyme’s function. Additionally, it can modulate signaling pathways by interacting with receptors and other cellular components, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one: A coumarin derivative with potential antileishmanial activity.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Indole derivatives with anticancer properties.
Uniqueness
(2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxy-2H-chromen-2-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the phenylsulfonyl group contributes to its potential as a therapeutic agent.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxychromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4S/c1-27-19-9-5-6-15-14-20(29(25,26)18-7-3-2-4-8-18)22(28-21(15)19)24-17-12-10-16(23)11-13-17/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVWYDJCSNAIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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